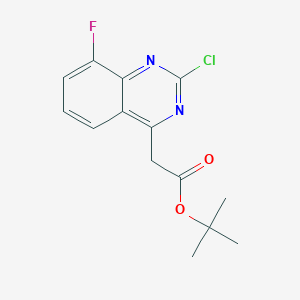

tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate

Description

Properties

Molecular Formula |

C14H14ClFN2O2 |

|---|---|

Molecular Weight |

296.72 g/mol |

IUPAC Name |

tert-butyl 2-(2-chloro-8-fluoroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-11(19)7-10-8-5-4-6-9(16)12(8)18-13(15)17-10/h4-6H,7H2,1-3H3 |

InChI Key |

OEBZIKPWOFFFFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=C2C=CC=C(C2=NC(=N1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves the reaction of 4-fluoro-2-aminobenzoic acid (or a closely related substituted aminobenzoic acid) with potassium cyanate (KOCN) in the presence of acetic acid and a suitable solvent, followed by base-induced cyclization to form quinazoline-2,4-dione derivatives.

Reaction Conditions and Optimization

- Solvent: Acetonitrile (CH₃CN) or water (H₂O) were tested.

- Temperature: Room temperature (25 °C) to 85 °C.

- Time: 2 to 12 hours.

- Base: Sodium hydroxide (NaOH) added after initial urea formation to induce cyclization.

- Additives: Acetic acid (AcOH) to convert KOCN into cyanic acid (HOCN).

Key Findings (Table 1)

| Entry | Solvent | Temp (°C) | Time | NaOH equiv | Yield (%) of Quinazoline-2,4-dione |

|---|---|---|---|---|---|

| 1 | CH₃CN | 50 | 2 h | 0 | 85 (urea intermediate) |

| 3 | CH₃CN | 25 | 6 h | 0 | 94 (urea intermediate) |

| 5 | CH₃CN | 25 | 6 h | 4.0 | 91 (cyclized product) |

| 7 | H₂O | 50 | 6 h | 0 | 95 (urea intermediate) |

| 10 | H₂O | 25 | 12 h | 4.0 | 90 (cyclized product) |

- Acetonitrile and water are both effective solvents.

- Cyclization is completed by NaOH addition.

- Reaction proceeds efficiently at mild temperatures.

- The method is eco-efficient and avoids high temperature and pressure conditions.

Applicability

- Fluoro-substituted aminobenzoic acids are well-tolerated.

- The method can be adapted for chloro-fluoro substituted substrates by selecting appropriately substituted aminobenzoic acids.

Preparation Method 2: DMAP-Catalyzed One-Pot Synthesis Using Di-tert-butyl Dicarbonate

Reaction Overview

This method uses 2-aminobenzamides as substrates and di-tert-butyl dicarbonate ((Boc)₂O) as the carbonyl source, catalyzed by 4-dimethylaminopyridine (DMAP), to form quinazoline-2,4-diones bearing tert-butyl ester groups.

Reaction Conditions and Optimization

- Catalyst: DMAP (0.1 equiv) is essential for efficient acylation and cyclization.

- Base: Triethylamine (Et₃N) optional; better yields observed without it.

- Solvent: Acetonitrile (CH₃CN) preferred; dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and dimethylformamide (DMF) less effective.

- Temperature: Room temperature or microwave irradiation for faster reaction.

- Time: 12 hours at room temperature or 30 minutes under microwave.

Key Findings (Table 2)

| Entry | Substrate R₁ | Catalyst | Base | Solvent | Condition | Yield (%) |

|---|---|---|---|---|---|---|

| 3 | H | DMAP | None | CH₂Cl₂ | 12 h, RT | 79 |

| 10 | H | DMAP | None | CH₃CN | 12 h, RT | 94 |

| 13 | CH₃ | DMAP | None | CH₃CN | Microwave, 30 min | 92 |

- DMAP is critical; other bases or catalysts like TBD, DBU, DABCO are ineffective.

- Acetonitrile is optimal solvent.

- Microwave heating significantly reduces reaction time.

- Electron-donating groups on the substrate improve yields.

- Electron-withdrawing groups like fluorine reduce yields but are still feasible.

Specific Considerations for tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate

While direct literature on this compound preparation is scarce, the above methods provide a robust framework for synthesis:

- Starting from 2-amino-8-fluoro-5-chlorobenzoic acid or corresponding benzamide derivatives.

- Using potassium cyanate or di-tert-butyl dicarbonate as carbonyl sources.

- Employing DMAP catalysis for tert-butyl ester formation.

- Optimizing solvent (acetonitrile preferred), temperature, and reaction time as per substrate substitution pattern.

The tert-butyl ester group is introduced via di-tert-butyl dicarbonate, which also facilitates the formation of the 4-acetate moiety on the quinazoline ring.

Summary Table of Preparation Methods

| Method | Starting Material | Carbonyl Source | Catalyst/Base | Solvent | Temperature | Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| One-pot with KOCN | 4-fluoro-2-aminobenzoic acid | Potassium cyanate (KOCN) | NaOH (for cyclization) | CH₃CN, H₂O | 25–85 °C | 2–12 h | 85–95 | Eco-efficient, mild conditions |

| DMAP-catalyzed with (Boc)₂O | 2-aminobenzamides | Di-tert-butyl dicarbonate | DMAP | CH₃CN | RT or Microwave | 0.5–12 h | 79–94 | Metal-free, tert-butyl ester introduction |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield tert-butyl 2-amino-8-fluoroquinazoline-4-acetate, while coupling reactions can produce more complex quinazoline derivatives .

Scientific Research Applications

Drug Development

tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate serves as an important intermediate in the synthesis of pharmaceutical compounds. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents against various diseases, including cancer and infectious diseases. The presence of the chloro and fluoro substituents enhances the compound's biological activity and selectivity towards specific biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways. The specific mechanisms often involve the inhibition of kinases involved in cancer progression, making these compounds valuable candidates for further development as anticancer drugs.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for understanding its potential therapeutic applications. For instance, it may interact with kinases or phosphatases, leading to altered signaling pathways in cells. This interaction can be critical in developing drugs targeting specific diseases where these enzymes play a pivotal role.

Receptor Modulation

Studies have also focused on the binding affinity of this compound to different receptors, which is essential for drug design. The binding interactions can provide insights into how modifications to the compound might enhance its efficacy or reduce side effects.

Synthesis Routes

The synthesis of this compound typically involves several steps, including the formation of the quinazoline ring and subsequent functionalization at the 4-position with an acetate group. Various synthetic methods have been explored to optimize yield and purity, which are critical for its application in research and development.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the quinazoline ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also influences its solubility and stability, making it a valuable compound for various applications.

Biological Activity

tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have gained attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antiviral, and antibacterial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 296.72 g/mol. The compound features a tert-butyl group , a chloro substituent , and a fluoro substituent on the quinazoline ring, along with an acetate group. These functional groups significantly influence its reactivity and biological interactions.

Biological Activity Overview

Quinazoline derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have indicated that quinazoline derivatives can inhibit various kinases involved in cancer signaling pathways. For instance, compounds with similar structures have shown potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and metastasis .

- Antiviral and Antibacterial Effects : Quinazolines have been evaluated for their antiviral properties against influenza A and other viral pathogens. Additionally, they demonstrate antibacterial activity against various strains of bacteria, indicating their potential as therapeutic agents .

- Anti-inflammatory Properties : Some quinazoline derivatives have been reported to inhibit tumor necrosis factor-alpha (TNF-α) production, suggesting their role in managing inflammatory conditions .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Chloro Group | Enhances binding affinity to target enzymes |

| Fluoro Group | Increases lipophilicity and potential cellular uptake |

| Acetate Group | May influence solubility and bioavailability |

Research indicates that modifications in the substituent positions can significantly affect the compound's biological potency. For example, variations in halogen substitution patterns have been linked to differences in kinase inhibition efficacy .

Case Studies

- Inhibition of FGFRs : A study demonstrated that related quinazoline compounds showed IC50 values below 0.5 nM against FGFR4, indicating high potency as inhibitors . This suggests that this compound may exhibit similar or enhanced activity against FGFRs.

- Antiviral Activity Assessment : Research has shown that quinazoline derivatives can inhibit viral replication in vitro. For example, specific derivatives demonstrated significant antiviral effects against influenza A virus . Further investigations are warranted to assess the efficacy of this compound against other viral strains.

- Antibacterial Testing : In vitro studies on related quinazolines revealed effective antibacterial activity against Mycobacterium tuberculosis with IC50 values ranging from 11 µM to 27 µM . This highlights the potential application of this compound in treating bacterial infections.

Q & A

Q. What are the optimal conditions for introducing the tert-butyl ester group in quinazoline derivatives?

The tert-butyl group is widely used as a carboxylic acid protecting group due to its stability under basic/acidic conditions and ease of cleavage under mild acidic conditions (e.g., trifluoroacetic acid). For example, in the synthesis of 4-carboxy-4-anilidopiperidine derivatives, the tert-butyl ester was cleaved post-synthesis without disrupting other functional groups . When introducing this group, consider using Boc anhydride (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., DMF) with a catalytic base like DMAP.

Q. How can researchers validate the purity of tert-Butyl 2-Chloro-8-fluoroquinazoline-4-acetate if commercial sources lack analytical data?

If analytical data (e.g., NMR, HPLC) are unavailable, combine orthogonal methods:

- HPLC-MS : Confirm molecular weight and detect impurities.

- 1H/13C NMR : Verify structural integrity by comparing peak assignments with similar tert-butyl-protected quinazolines (e.g., tert-butyl carbamates in patent syntheses ).

- Elemental analysis : Validate empirical formula accuracy. Note that suppliers like Sigma-Aldrich may not provide purity data for early-discovery compounds, necessitating in-house validation .

Q. What stability considerations apply to tert-butyl esters in fluorinated quinazolines during storage?

Tert-butyl esters are generally stable at room temperature but susceptible to hydrolysis under strongly acidic or basic conditions. Store the compound in anhydrous environments (e.g., desiccator with silica gel) at –20°C to prevent degradation. Monitor for ester cleavage via periodic TLC or NMR, especially if exposed to moisture .

Advanced Research Questions

Q. How can conflicting NMR data for tert-butyl-protected intermediates be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic rotational isomerism or residual solvents. To resolve:

Q. What strategies mitigate regioselectivity challenges during chloro-fluoroquinazoline functionalization?

The 2-chloro and 8-fluoro substituents may compete in nucleophilic aromatic substitution. To control regioselectivity:

- Temperature modulation : Lower temperatures (0–5°C) favor substitution at the 2-chloro position due to reduced activation energy compared to 8-fluoro.

- Directing groups : Introduce transient protecting groups (e.g., sulfonyl) to block undesired positions.

- Metal catalysis : Use Pd-mediated coupling to target specific sites, as demonstrated in iodopyrimidine-aminocyclohexane syntheses .

Q. How can diastereomeric byproducts be minimized in multi-step syntheses involving tert-butyl esters?

Diastereomer formation often arises from chiral intermediates (e.g., cyclohexylamine derivatives). Strategies include:

- Chiral resolution : Use chiral HPLC or crystallization with resolving agents.

- Stereoselective coupling : Employ enantiopure starting materials, as seen in tert-butyl carbamate syntheses for iodopyrimidine derivatives .

- Kinetic control : Optimize reaction time and temperature to favor the desired pathway.

Methodological Tables

Q. Table 1. Comparison of tert-Butyl Ester Cleavage Methods

Q. Table 2. Key Analytical Parameters for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.